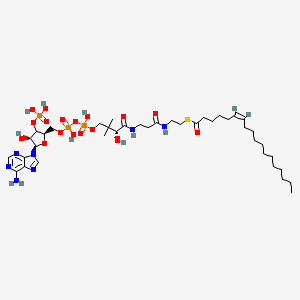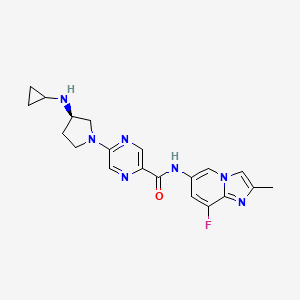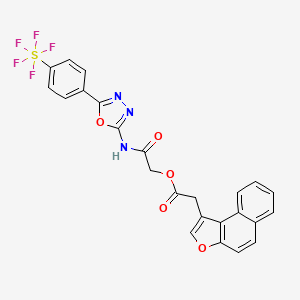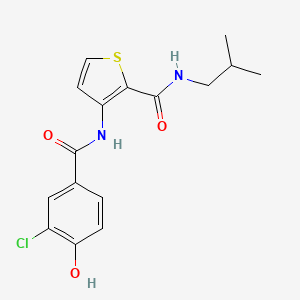![molecular formula C22H24Br2N4O6Se2 B12370668 (2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)
(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide” is a synthetic organic molecule characterized by its complex structure, which includes bromine, hydroxyl, and diselenide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Key steps may include:
Formation of the core structure: This could involve a series of condensation reactions to form the central amide linkage.
Introduction of bromine and hydroxyl groups: Bromination and hydroxylation reactions are carried out under controlled conditions to ensure selective substitution.
Formation of the diselenide linkage: This step may involve the use of selenylating agents under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The diselenide linkage can be reduced to form selenol groups.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the diselenide linkage may produce selenols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on cellular processes.
Medicine: It may have potential as a therapeutic agent due to its unique functional groups.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. For example, the hydroxyl and diselenide groups may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action.
類似化合物との比較
Similar Compounds
(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanamide: A simpler analog lacking the diselenide linkage.
(2E)-3-(3-chloro-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-chloro-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide: A similar compound with chlorine instead of bromine.
Uniqueness
The presence of both bromine and diselenide functional groups in the compound makes it unique compared to its analogs. These groups can impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications.
特性
分子式 |
C22H24Br2N4O6Se2 |
|---|---|
分子量 |
758.2 g/mol |
IUPAC名 |
(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C22H24Br2N4O6Se2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)/b27-17+,28-18+ |
InChIキー |
QSYYRWXQKANXFE-XUIWWLCJSA-N |
異性体SMILES |
C1=CC(=C(C=C1C/C(=N\O)/C(=O)NCC[Se][Se]CCNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)O)Br)Br)O |
正規SMILES |
C1=CC(=C(C=C1CC(=NO)C(=O)NCC[Se][Se]CCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)





![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)




